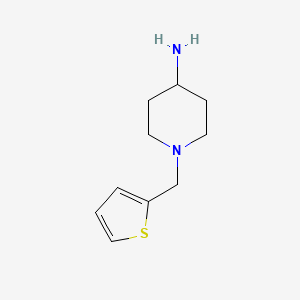

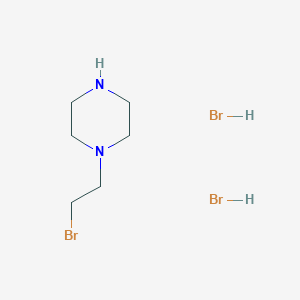

1-(2-Bromoethyl)piperazine dihydrobromide

Overview

Description

The compound "1-(2-Bromoethyl)piperazine dihydrobromide" is not directly mentioned in the provided papers. However, these papers discuss various piperazine derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds. Piperazine and its derivatives are of significant interest in pharmaceutical chemistry due to their potential biological activities and applications as intermediates in the synthesis of various drugs .

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including alkylation, cyclization, and substitution reactions. For instance, the synthesis of 1,4-bis(3'-bromopropionyl)piperazine-2,3-14C involves the condensation of 1,2-bis(bensylamino)ethane with ethylene dibromide, followed by catalytic reduction and a Schotten-Bauman reaction . Another example is the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through a series of reactions including alkylation, acidulation, and reduction . These methods highlight the versatility of piperazine as a scaffold for the introduction of various functional groups.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. The crystal structure of 1,4-bis-(cyclopropylmethyl)piperazine dihydrochloride, for example, was determined by single-crystal X-ray diffraction analysis, revealing a chair conformation with a symmetry center . The molecular structures of these compounds are crucial for understanding their chemical reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including those that lead to the formation of complex heterocyclic systems. For example, the reaction of α-bromo enones with 1,2-diamines can lead to the assembly of piperazin-2-ones, with the trifluoromethyl group influencing the reaction path . Additionally, the synthesis of phthalazine derivatives using 1,4-disulfopiperazine-1,4-diium chloride as a catalyst demonstrates the utility of piperazine derivatives in facilitating multicomponent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of functional groups such as trifluoromethyl or disulfopiperazine can significantly affect properties like solubility, reactivity, and the ability to form hydrogen bonds, as evidenced by the extensive network of hydrogen bonds in the crystal structure of piperazine-1,4-diium bis(2-carboxy-1H-pyrazole-4-carboxylate) tetrahydrate . These properties are important for the application of piperazine derivatives in drug design and synthesis.

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

1-(2-Bromoethyl)piperazine dihydrobromide serves as a significant compound in the synthesis of pharmaceutical intermediates. Li Ning-wei (2006) explored the synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, highlighting the importance of similar structures in medicinal chemistry (Li Ning-wei, 2006).

Crystal Growth and Material Sciences

In the field of material sciences, specifically crystal growth, M. Bujak (2015) demonstrated the use of related piperazine compounds in the efficient diffusion-controlled ligand exchange crystal growth of inorganic–organic halogenidorhodates(III) (Bujak, 2015).

Catalysis in Chemical Synthesis

The application in catalysis is demonstrated by Shila Darvishzad et al. (2019), who introduced a piperazine-based dicationic Bronsted acidic ionic salt for the synthesis of various chemical derivatives (Darvishzad et al., 2019).

Application in Antifungal Research

S. Khabnadideh et al. (2012) explored the synthesis of piperazine derivatives and evaluated their antifungal activity, demonstrating the biological application of these compounds in combating fungal infections (Khabnadideh et al., 2012).

Molecular Design in Drug Development

The relevance of piperazine derivatives in molecular design for therapeutic applications is highlighted by A. Rathi et al. (2016), who reviewed patents containing piperazine compounds with various therapeutic uses, indicating the potential of these structures in drug discovery (Rathi et al., 2016).

Future Directions

properties

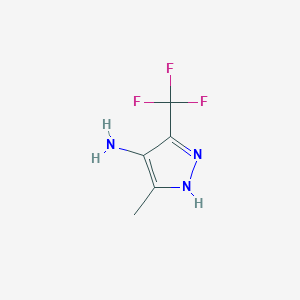

IUPAC Name |

1-(2-bromoethyl)piperazine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrN2.2BrH/c7-1-4-9-5-2-8-3-6-9;;/h8H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNUEZNHGIDHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCBr.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589524 | |

| Record name | 1-(2-Bromoethyl)piperazine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89727-93-5 | |

| Record name | 1-(2-Bromoethyl)piperazine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B1286119.png)

![3-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1286172.png)